molecular formula C19H22N2O2 B6462538 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549010-81-1

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462538
CAS No.: 2549010-81-1
M. Wt: 310.4 g/mol
InChI Key: QKONKJJPLIXCGD-UHFFFAOYSA-N
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Description

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 4-tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with azetidine to form the intermediate 1-(4-tert-butylbenzoyl)azetidine. This intermediate is subsequently reacted with 4-hydroxypyridine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoyl chloride
  • 1-Benzyl-4-tert-butylbenzene
  • 4-tert-Butylbenzoic acid chloride

Uniqueness

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with an azetidine moiety and a 4-tert-butylbenzoyl group. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-17(13-21)23-16-8-10-20-11-9-16/h4-11,17H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONKJJPLIXCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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